[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
The compound [(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This specific compound consists of one chain of stearic acid (18:0) and one chain of docosapentaenoic acid (22:5) with double bonds at positions 4Z, 7Z, 10Z, 13Z, and 16Z. Phosphatidylcholines play crucial roles in cell membrane structure and function, and they are involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with stearic acid and docosapentaenoic acid. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific lipases are used to catalyze the esterification reaction. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the polyunsaturated fatty acid chains.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain (docosapentaenoic acid) is susceptible to oxidation, leading to the formation of lipid peroxides.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The choline headgroup can be substituted with other polar headgroups through transphosphatidylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Substitution: Enzymes like phospholipase D can catalyze the substitution of the choline headgroup.
Major Products Formed
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids (stearic acid and docosapentaenoic acid) and glycerophosphocholine.
Substitution: Phosphatidylethanolamine, phosphatidylserine, and other phospholipids with different headgroups.
Scientific Research Applications
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of phospholipids in membranes.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Studied for its potential therapeutic effects, particularly in relation to its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for drugs and nutrients.
Mechanism of Action
The mechanism of action of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The docosapentaenoic acid chain can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes. Additionally, the compound can be hydrolyzed by phospholipases to release bioactive lipid mediators that participate in signaling pathways.
Comparison with Similar Compounds
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can be compared with other phosphatidylcholines such as:
PC(O-180/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains docosahexaenoic acid (22:6) instead of docosapentaenoic acid (22:5), which has an additional double bond.
PC(O-180/204(5Z,8Z,11Z,14Z)): Contains arachidonic acid (20:4), which has fewer double bonds and a shorter chain length.
PC(O-160/181(9Z)): Contains oleic acid (18:1) and palmitic acid (16:0), which are more saturated compared to docosapentaenoic acid.
The uniqueness of This compound lies in its specific fatty acid composition, which imparts distinct biophysical properties to membranes and influences various biological functions.
Properties
Molecular Formula |
C48H88NO7P |
---|---|
Molecular Weight |
822.2 g/mol |
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H88NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-26-27-29-31-33-35-37-39-41-48(50)56-47(46-55-57(51,52)54-44-42-49(3,4)5)45-53-43-40-38-36-34-32-30-28-23-21-19-17-15-13-11-9-7-2/h14,16,20,22,25-26,29,31,35,37,47H,6-13,15,17-19,21,23-24,27-28,30,32-34,36,38-46H2,1-5H3/b16-14-,22-20-,26-25-,31-29-,37-35-/t47-/m1/s1 |
InChI Key |
KDRRVBBVKZQQTN-BEBRKXFFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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